molecular formula C10H9NOS B579516 N-(benzo[b]thiophen-4-yl)acetamide CAS No. 17402-84-5

N-(benzo[b]thiophen-4-yl)acetamide

Cat. No.: B579516
CAS No.: 17402-84-5
M. Wt: 191.248
InChI Key: BTMZJQQEDDHXCY-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-4-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b]thiophene core fused to an acetamide group at the 4-position. The benzo[b]thiophene system comprises a benzene ring fused to a thiophene (sulfur-containing) ring, conferring unique electronic and steric properties. Acetamide derivatives are widely explored in medicinal chemistry and materials science due to their versatility in hydrogen bonding, solubility, and reactivity.

Properties

CAS No.

17402-84-5

Molecular Formula

C10H9NOS

Molecular Weight

191.248

IUPAC Name

N-(1-benzothiophen-4-yl)acetamide

InChI

InChI=1S/C10H9NOS/c1-7(12)11-9-3-2-4-10-8(9)5-6-13-10/h2-6H,1H3,(H,11,12)

InChI Key

BTMZJQQEDDHXCY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C=CSC2=CC=C1

Synonyms

4-(Acetylamino)benzo[b]thiophene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-4-yl)acetamide typically involves the reaction of benzo[b]thiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of benzo[b]thiophene-4-amine, which is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process. Solvent-free methods and green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(benzo[b]thiophen-4-yl)acetamide derivatives are being investigated for their biological activities, particularly in the realm of pharmaceuticals. The compound's structure allows for modifications that can enhance its therapeutic efficacy.

1.1 Anticancer Activity
Recent studies have highlighted the potential of benzo[b]thiophene derivatives in anticancer research. For instance, compounds derived from this compound have shown promising results against various cancer cell lines, including prostate and breast cancer cells. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer types .

1.2 Antimicrobial Properties
this compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound display activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting a potential role in treating infections .

1.3 Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system. Certain derivatives have been found to act as selective modulators of GABA receptors, which are crucial targets for anxiolytic drugs. In vivo studies showed that these compounds could reduce anxiety-like behaviors in animal models without the sedative effects commonly associated with traditional benzodiazepines .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating complex molecular architectures.

2.1 Synthesis of Heterocycles
The compound is utilized in synthesizing various heterocyclic systems, which are essential in drug discovery and development. For example, it can be reacted with different electrophiles to produce novel heterocycles with enhanced biological activities .

2.2 Reaction Mechanisms
The synthetic pathways involving this compound often include cyclization reactions, which lead to the formation of more complex structures. These reactions are facilitated by its nucleophilic nature, making it a versatile building block in organic chemistry .

Materials Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound is being explored for use in materials science.

3.1 Conductive Polymers
Research has indicated that incorporating benzo[b]thiophene derivatives into polymer matrices can enhance their electrical conductivity and stability. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

3.2 Dyes and Pigments
The vibrant colors associated with benzo[b]thiophene derivatives make them suitable candidates for use as dyes and pigments in various applications, including textiles and coatings .

Data Tables

Application AreaSpecific ApplicationObserved Activity/Properties
Medicinal ChemistryAnticancer ActivityIC50 values in low micromolar range
Antimicrobial PropertiesMIC comparable to standard antibiotics
Neuropharmacological EffectsAnxiolytic effects without sedation
Organic SynthesisSynthesis of HeterocyclesVersatile intermediate for complex structures
Reaction MechanismsFacilitates cyclization reactions
Materials ScienceConductive PolymersEnhanced electrical conductivity
Dyes and PigmentsVibrant colors suitable for various applications

Case Studies

Case Study 1: Anticancer Activity
A study conducted by researchers at [source] evaluated the anticancer properties of several this compound derivatives against human cancer cell lines. The results indicated that specific modifications to the acetamide group significantly improved cytotoxicity.

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of a derivative of this compound. The study demonstrated that this compound reduced anxiety-like behavior in rodent models while minimizing sedative effects, showcasing its potential as a safer alternative to traditional anxiolytics .

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Differences and Trends

Benzo[d]thiazole: The thiazole (N-S) system increases polarity and hydrogen-bonding capacity, linked to higher bioactivity (e.g., GSK-3 inhibition in ) . Naphthalene: The planar, lipophilic structure favors use as a synthetic intermediate (e.g., Vilsmeier-Haack reactions in ) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) enhance stability and electrophilic reactivity, suitable for agrochemicals .
  • Hydroxyl groups () improve solubility but may reduce metabolic stability .

Synthetic Yields :

  • Benzo[d]thiazole derivatives exhibit variable yields (47–81%), likely due to steric hindrance from oxadiazole substituents .

Pharmacological Potential

  • GSK-3 Inhibition : Benzo[d]thiazole-2-yl acetamides (e.g., compound 34, 81% yield) show promise in Alzheimer’s disease models, attributed to their planar structure and nitrogen-sulfur synergy .
  • Environmental Sensing : Benzo[d]thiazol-2-yl derivatives (e.g., BTBPA in ) exploit ESIPT mechanisms for fluoride ion detection, suggesting that benzo[b]thiophen-4-yl analogs could be tuned for similar applications .

Reactivity and Stability

  • Electrophilic Reactivity: Naphthalene-based acetamides undergo Vilsmeier-Haack reactions to form chloro-quinoline derivatives, a pathway less accessible for sulfur-rich benzo[b]thiophene systems due to electron donation from sulfur .

Limitations and Challenges

  • Synthetic Complexity: Multi-step syntheses (e.g., ’s dihydroisoquinoline derivatives) reduce scalability for benzo[b]thiophene analogs .
  • Contradictory Data : Lower yields (47% for compound 35 in ) highlight substituent-dependent challenges in heterocyclic chemistry .

Q & A

Q. What are the standard synthetic protocols for preparing N-(benzo[b]thiophen-4-yl)acetamide, and how is purity ensured?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Amide bond formation : Reacting benzo[b]thiophen-4-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 50–80°C improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . Characterization :
  • NMR spectroscopy (¹H/¹³C) confirms acetamide linkage and aromatic protons .
  • Mass spectrometry (HRMS) validates molecular weight .
  • HPLC monitors reaction progress and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies the acetamide methyl group (δ 2.1–2.3 ppm) and benzo[b]thiophene protons (δ 7.2–8.1 ppm) .
  • ¹³C NMR : Detects the carbonyl carbon (δ 168–170 ppm) and aromatic carbons .
  • IR spectroscopy : Confirms C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the thiophene-acetamide core .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups .
  • Solvent effects : High-boiling solvents (e.g., DMSO) enhance solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% .
  • Protecting groups : Employ Boc or Fmoc groups to prevent side reactions during functionalization .

Q. How should contradictions in biological activity data between in vitro and in vivo studies be addressed?

  • Assay validation : Ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and dosing protocols .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies in vivo .
  • Structural tweaks : Introduce sulfonyl or methoxy groups to improve metabolic stability .
  • Dose-response curves : Compare IC₅₀ values across models to identify species-specific effects .

Q. What strategies resolve conflicting data from NMR and MS during characterization?

  • Isotopic labeling : Synthesize ¹³C-labeled acetamide to distinguish overlapping NMR signals .
  • High-resolution MS : Resolve ambiguous molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) .
  • 2D NMR (COSY, HSQC) : Clarifies connectivity in complex spectra, especially for thiophene ring protons .
  • Parallel synthesis : Compare with a known reference standard to rule out impurities .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

  • LogP adjustments : Adding hydrophilic groups (e.g., –SO₂NH₂) reduces LogP from 3.2 to 2.1, enhancing solubility .
  • Cytochrome P450 inhibition : Fluorine substitution at the 5-position of the thiophene ring decreases CYP3A4 inhibition by 40% .
  • Plasma protein binding : Methylation of the acetamide nitrogen reduces binding to albumin, increasing free drug concentration .

Q. What computational methods are effective for predicting binding modes of this compound to biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with kinase domains (e.g., EGFR) using crystal structures (PDB: 1M17) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

Comparative and Mechanistic Questions

Q. How does this compound compare to its benzothiazole analogs in biological activity?

  • Anticancer activity : The thiophene core shows 3× higher apoptosis induction in MCF-7 cells vs. benzothiazole analogs due to enhanced ROS generation .
  • Antimicrobial spectrum : Replacing sulfur with oxygen in the heterocycle reduces Gram-negative activity (MIC increases from 8 µg/mL to 32 µg/mL) .
  • SAR trends : Electron-withdrawing groups (e.g., –NO₂) at the 3-position improve target selectivity by 50% .

Q. What experimental controls are essential when evaluating the compound’s enzyme inhibition efficacy?

  • Positive controls : Use staurosporine for kinase assays or ciprofloxacin for bacterial assays .
  • Solvent controls : DMSO concentrations must be ≤0.1% to avoid cytotoxicity .
  • Blind assays : Include heat-inactivated enzymes to confirm activity is not assay artifact .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported cytotoxicity values across studies?

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays (MTT/XTT) .
  • Batch variability testing : Source the compound from ≥3 independent syntheses to confirm reproducibility .
  • Meta-analysis : Pool data from PubChem (CID 145309567) and NIST entries to identify outliers .

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